N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Activity : The synthesis of novel thiazolo[4,5-d]pyridazinones and their biological activities, including analgesic and anti-inflammatory properties, have been extensively studied. These compounds are characterized using various spectroscopic techniques, highlighting the versatility of thiazolo[4,5-d]pyridazinone derivatives in medicinal chemistry (Demchenko et al., 2015).
Crystal Structure Analysis : The crystal structure analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, provides insights into their molecular conformation and potential interactions with biological targets. Such analyses are crucial for understanding the structure-activity relationships that underpin their biological effects (Ismailova et al., 2014).
Biological Activities and Therapeutic Potential
Antitumor and Antioxidant Evaluation : Research on N-substituted-2-amino-1,3,4-thiadiazoles, including their synthesis and evaluation for antitumor and antioxidant activities, has shown promising results. These studies demonstrate the potential of such compounds in the development of new therapeutic agents with specific mechanisms of action (Hamama et al., 2013).
Alzheimer's Disease : Compounds structurally related to the query chemical have been investigated for their potential in treating Alzheimer's disease. These include the development of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, highlighting the multifunctional therapeutic approach against neurodegenerative diseases (Umar et al., 2019).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-32-15-8-9-16(18(13-15)33-2)25-19(30)14-29-23(31)21-22(20(27-29)17-7-6-12-34-17)35-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCSPYNENGXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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